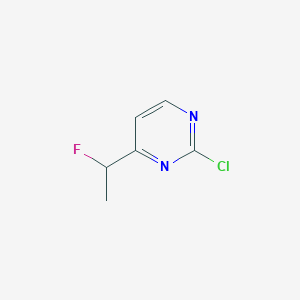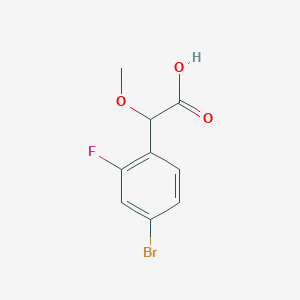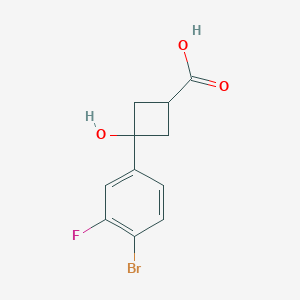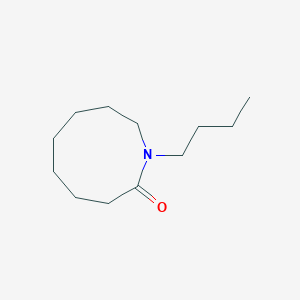
2-(Pyrazinamido)-1-bromoethane
描述
2-(Pyrazinamido)-1-bromoethane is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a bromo-ethyl amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide typically involves the reaction of pyrazine-2-carboxylic acid with 2-bromoethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Pyrazinamido)-1-bromoethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo-ethyl group to an ethyl group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid oxides.
Reduction: Formation of pyrazine-2-carboxylic acid (ethyl)-amide.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine
In the medical field, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.
作用机制
The mechanism of action of pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide involves its interaction with molecular targets such as enzymes and receptors. The bromo-ethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- Pyrazine-2-carboxylic acid
- Pyrazine-2-carboxamide
- 2-Bromoethylamine
Comparison
Compared to pyrazine-2-carboxylic acid and pyrazine-2-carboxamide, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide has a unique bromo-ethyl group that imparts distinct reactivity and biological activity. The presence of the bromo group allows for selective substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the bromo-ethyl group enhances the compound’s potential as an enzyme inhibitor and therapeutic agent.
属性
分子式 |
C7H8BrN3O |
|---|---|
分子量 |
230.06 g/mol |
IUPAC 名称 |
N-(2-bromoethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C7H8BrN3O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12) |
InChI 键 |
GNCYSRAVJDPFJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=N1)C(=O)NCCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(3-Methoxy-phenyl)-4-methyl-thiazol-5-yl]-methanol](/img/structure/B8526303.png)

![7-bromoimidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B8526319.png)


![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B8526344.png)



![2-[(Methylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B8526360.png)



![3,3'-[Methylenebis(oxy)]bis(2,2-dinitropropan-1-ol)](/img/structure/B8526390.png)
